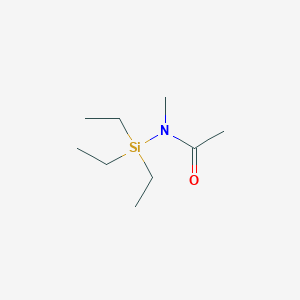![molecular formula C6H4ClN3 B3254090 4-Chloro-1H-pyrrolo[2,3-d]pyridazine CAS No. 23200-60-4](/img/structure/B3254090.png)
4-Chloro-1H-pyrrolo[2,3-d]pyridazine
描述
4-Chloro-1H-pyrrolo[2,3-d]pyridazine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol in the presence of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is precipitated and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis techniques. This method offers advantages such as reduced reaction times and improved yields. The process typically involves the use of chlorinated precursors and specific catalysts to achieve the desired product .
化学反应分析
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-d]pyridazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield fully or partially reduced compounds. Substitution reactions may yield halogenated or alkylated derivatives .
科学研究应用
4-Chloro-1H-pyrrolo[2,3-d]pyridazine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a key role in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells . The compound’s unique structure allows it to bind to these targets with high affinity, making it a potent inhibitor .
相似化合物的比较
4-Chloro-1H-pyrrolo[2,3-d]pyridazine can be compared with other similar compounds, such as:
Pyridazine: A six-membered ring containing two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyrimidine: A six-membered ring containing two nitrogen atoms at positions 1 and 3, commonly found in DNA and RNA.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitrogen atoms, which confer distinct chemical and biological properties .
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSKAVWLIZKBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=NC(=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B3254064.png)





